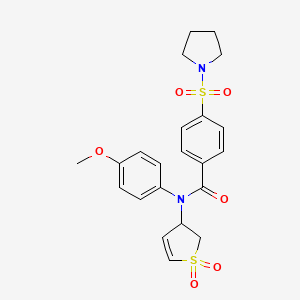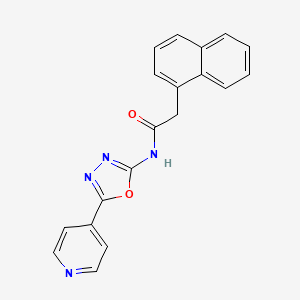
6-chloro-5,7-dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-5,7-dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, also known as DMCM, is a benzodiazepine derivative that has been extensively studied for its pharmacological properties. This compound has been shown to have anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders.
Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in studies exploring the synthesis of methyl substituted chromen derivatives, which are analogs of vitamin K, highlighting its potential in chemical synthesis and modifications for varying scientific applications (Maruyama, Tobimatsu, & Naruta, 1979).
- Research on chromen derivatives includes the study of their NMR chemical shifts, which is crucial for understanding their structural properties and potential reactivity in various chemical reactions (Timár, Sebök, Kövér, Jászberényi, & Batta, 1989).
Chemical Reactions and Applications
- Investigations have been conducted on the esterification reactions of chromen derivatives, providing insights into their chemical behavior and potential for creating a variety of chemically active compounds (Sun, Wang, & Xia, 2008).
- Studies on chloro-dimethylchromens have contributed to the understanding of their conversion into dihalogenochroman derivatives, offering pathways for the development of novel compounds with potential applications in various fields (Hepworth, Jones, & Livingstone, 1981).
Potential Anticancer Leads
- Some chromen derivatives have been studied for their potential as leads for new anticancer drugs, with molecular modeling and chemical shift assignments providing foundational knowledge for further drug development efforts (Rubim de Santana et al., 2020).
properties
IUPAC Name |
6-chloro-5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-11-8-15-17(13(3)18(11)19)14(9-16(21)22-15)10-20-7-5-4-6-12(20)2/h8-9,12H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCDOZMPCKMONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=O)OC3=C2C(=C(C(=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Azepan-1-yl)-1-ethyl-6-fluoro-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2600687.png)
![N-(2-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2600688.png)
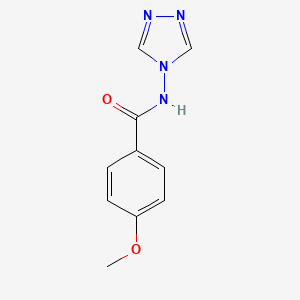


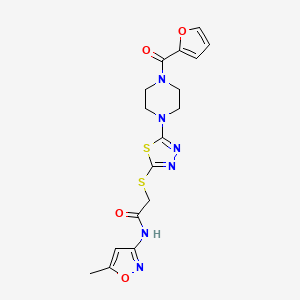
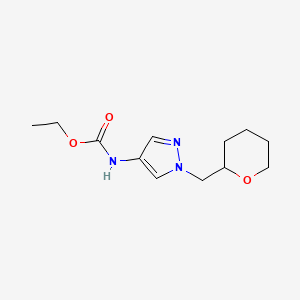
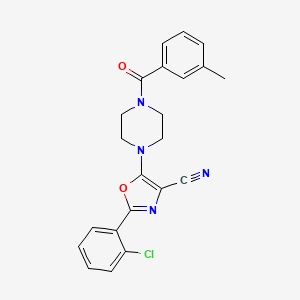
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea](/img/structure/B2600697.png)
![11-oxo-N-(thiophen-2-yl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2600698.png)
![5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2600699.png)
